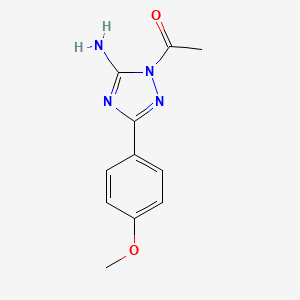

![molecular formula C21H21N3O2 B5622652 2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B5622652.png)

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves stepwise reactions starting from appropriate precursors. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives are synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showing the versatility in synthesizing oxadiazole derivatives through nucleophilic substitution and cyclization reactions (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods. For closely related compounds, structures are elucidated using IR, NMR, Mass spectra, and elemental analysis. Such analyses confirm the successful synthesis and the molecular framework of the compounds, which is crucial for understanding the compound's potential interactions and reactivity (Ramalingam et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives often involves interactions at the oxadiazole ring, which can participate in various chemical reactions. These compounds exhibit significant antibacterial activity, suggesting that the oxadiazole ring is a crucial pharmacophore for microbial inhibition. The mode of action may involve interaction with bacterial enzymes or proteins, leading to the disruption of bacterial cell functions (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are essential for their application in research and development. While specific data for "2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide" are not available, closely related compounds often exhibit solid-state characteristics that can be analyzed using X-ray crystallography, revealing insights into their molecular packing, hydrogen bonding, and overall crystal structure (Zareef, Iqbal, Arfan, & Parvez, 2008).

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are vital for understanding the applications of the compound. The presence of the oxadiazole ring suggests a potential for bioactivity, including antimicrobial and possibly antiproliferative activities, due to the electron-rich nature of the oxadiazole moiety, which can interact with biological molecules (Ramalingam et al., 2019).

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(14-17-11-10-15-6-4-5-9-18(15)17)22-13-12-19-23-21(26-24-19)16-7-2-1-3-8-16/h1-9,17H,10-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCRZIIUKSBLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CC(=O)NCCC3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1H-inden-1-YL)-N-[2-(5-phenyl-1,2,4-oxadiazol-3-YL)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5622578.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-methyl-3-phenylpiperidine](/img/structure/B5622584.png)

![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)

![4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)

![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![1-(3-methylphenyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5622619.png)

![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)

![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5622643.png)

![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine](/img/structure/B5622651.png)